molecular formula C24H22FNO2 B586543 [1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427521-35-4

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B586543
CAS No.: 1427521-35-4
M. Wt: 375.4 g/mol
InChI Key: JNNACCUUTICHKV-UHFFFAOYSA-N
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Description

AM2201 6-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from AM2201. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. AM2201 is known for its high affinity for cannabinoid receptors type 1 (CB1) and type 2 (CB2), making it a potent psychoactive substance . The 6-hydroxyindole metabolite is formed during the phase I metabolism of AM2201 by cytochrome P450 enzymes .

Safety and Hazards

The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of AM2201 6-hydroxyindole metabolite are the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .

Mode of Action

AM2201 6-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them. It is a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the CB1 and CB2 receptors, respectively . This interaction results in changes in the physiological processes regulated by these receptors.

Pharmacokinetics

It is known that it is an expected metabolite of am2201, suggesting that it would be detectable in blood and urine . The impact of the compound’s ADME properties on its bioavailability is currently unknown.

Result of Action

Given its interaction with the cb1 and cb2 receptors, it is likely to have effects on the physiological processes regulated by these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of AM2201 6-hydroxyindole metabolite is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .

Chemical Reactions Analysis

Types of Reactions

AM2201 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNACCUUTICHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017864
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-35-4
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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